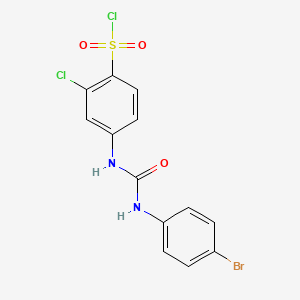
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BUCS (Bromophenylureido-chlorobenzenesulfonyl chloride) and is used as a reagent in the synthesis of various biologically active molecules.
作用机制
The mechanism of action of BUCS is not well understood. However, it is believed that BUCS acts as an electrophilic reagent that can react with various nucleophiles such as amines, thiols, and hydroxyl groups. The reaction results in the formation of covalent bonds between BUCS and the target molecule, leading to the inhibition of its activity.
Biochemical and Physiological Effects
BUCS has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as kinases, proteases, and phosphatases. BUCS has also been shown to induce apoptosis in cancer cells and inhibit the replication of HIV.
实验室实验的优点和局限性
BUCS has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and has a high yield. However, BUCS has some limitations. It is a highly reactive reagent that can be difficult to handle. It also requires careful handling due to its potential toxicity.
未来方向
There are several future directions for the use of BUCS in scientific research. One potential direction is the synthesis of BUCS derivatives that have improved selectivity and potency against specific targets. Another direction is the use of BUCS in the synthesis of molecules that have activity against emerging diseases such as COVID-19. Additionally, BUCS can be used in the development of new diagnostic tools and imaging agents for various diseases.
合成方法
The synthesis of BUCS involves the reaction of 4-(3-aminophenyl)urea with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of BUCS as a white solid with a yield of approximately 70%.
科学研究应用
BUCS has been extensively used in scientific research for the synthesis of various biologically active molecules. It is a versatile reagent that can be used in the synthesis of compounds such as kinase inhibitors, protease inhibitors, and other bioactive molecules. BUCS has been used in the synthesis of molecules that have shown promising activity against cancer, HIV, and other diseases.
属性
IUPAC Name |
4-[(4-bromophenyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O3S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(11(15)7-10)22(16,20)21/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKNJDELZUIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

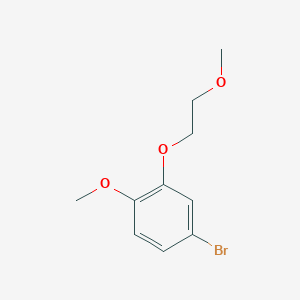
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
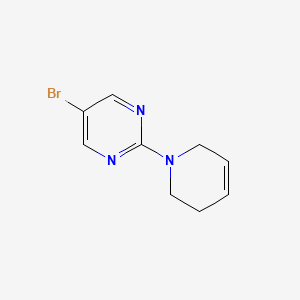
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)
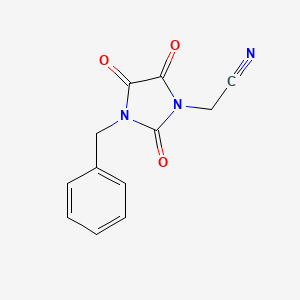
![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)
![2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B2566732.png)
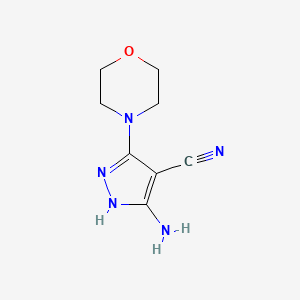
![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)
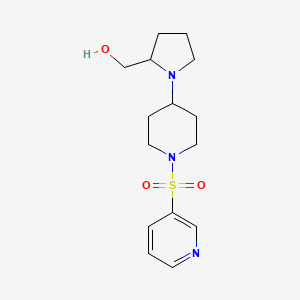
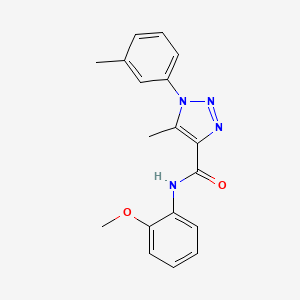
![2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566742.png)
![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)